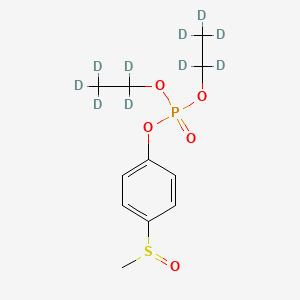
Risuteganib (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risuteganib (hydrochloride) is a novel synthetic peptide that has shown promising efficacy in treating retinal diseases, including dry age-related macular degeneration and diabetic macular edema . It has advanced through Phase II clinical trials and is known for its protective effects on retinal pigment epithelium cells and enhancement of mitochondrial functions .
Analyse Des Réactions Chimiques
Risuteganib (hydrochloride) undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include tert-Butyl Hydroperoxide for inducing oxidative stress in vitro . The major products formed from these reactions are typically related to the compound’s interaction with reactive oxygen species and its protective effects on cellular components .
Applications De Recherche Scientifique
Risuteganib (hydrochloride) has a wide range of scientific research applications, particularly in the fields of ophthalmology and retinal disease treatment. It has been shown to protect retinal pigment epithelium cells from oxidative stress and enhance mitochondrial functions . This compound is being investigated for its potential to treat dry age-related macular degeneration and diabetic macular edema . Additionally, its ability to regulate integrin functions makes it a valuable tool in studying cellular adhesion and signaling pathways .
Mécanisme D'action
The mechanism of action of risuteganib (hydrochloride) involves its preferential binding to the retinal pigment epithelium layer in the retina . It protects mitochondrial function in these cells against oxidative stress by enhancing mitochondrial basal, maximal, and ATP-related respirations . This protective effect is crucial in maintaining retinal homeostasis and preventing cellular damage associated with retinal diseases .
Comparaison Avec Des Composés Similaires
Risuteganib (hydrochloride) is unique in its ability to target multiple pathways involved in retinal diseases. Similar compounds include other integrin inhibitors and peptides used in retinal disease treatment. risuteganib’s specific mechanism of action and its efficacy in enhancing mitochondrial functions set it apart from other treatments .
Propriétés
Formule moléculaire |
C22H40ClN9O11S |
|---|---|
Poids moléculaire |
674.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H39N9O11S.ClH/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);1H/t11-,12+,13+,14+,17+;/m1./s1 |
Clé InChI |
YUNGJJAMLQRCTQ-CIEQAUARSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.Cl |
SMILES canonique |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


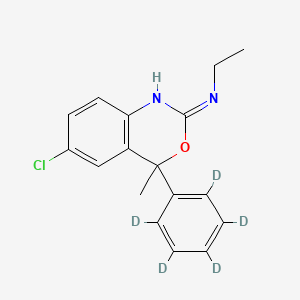

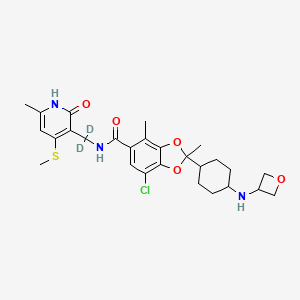
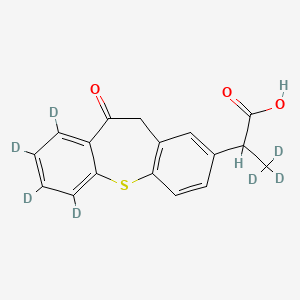

![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
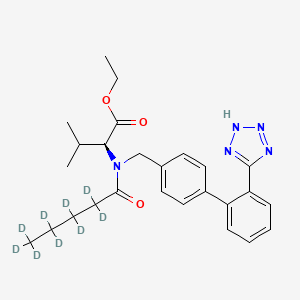
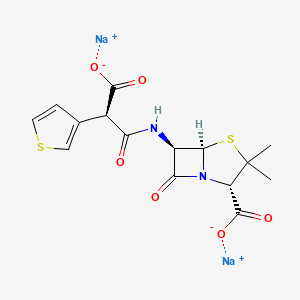
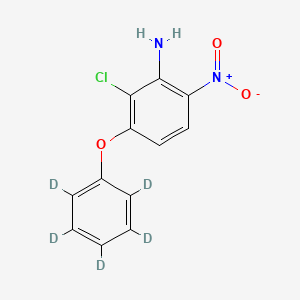
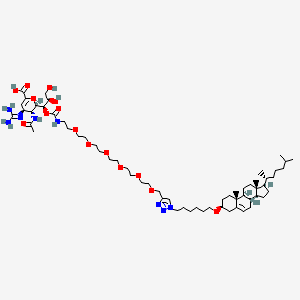

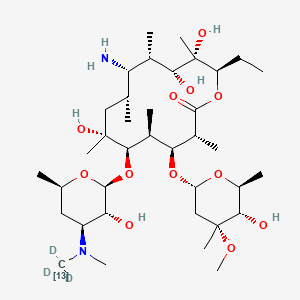
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
